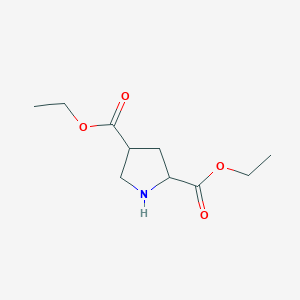

Diethyl Pyrrolidine-2,4-dicarboxylate

Description

Significance of Pyrrolidine (B122466) Frameworks in Heterocyclic Chemistry

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.commdpi.comnih.gov Its significance stems from several key features:

Three-Dimensional Structure: As a saturated heterocycle, the pyrrolidine ring adopts a non-planar, puckered conformation. This three-dimensional geometry is crucial for enabling specific interactions with biological targets like enzymes and receptors. mdpi.comnih.gov

Stereochemical Complexity: The carbon atoms of the pyrrolidine ring can be stereogenic centers, leading to the existence of multiple stereoisomers. This stereochemical diversity is vital in medicinal chemistry, as different isomers of a drug can exhibit vastly different biological activities. mdpi.com

Chemical Versatility: The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, while the carbon backbone can be functionalized in various ways. mdpi.comnih.gov This allows for the synthesis of a wide range of substituted pyrrolidine derivatives with tailored properties.

Prevalence in Bioactive Molecules: The pyrrolidine scaffold is a core component of many alkaloids, amino acids (like proline and hydroxyproline), and approved drugs. mdpi.comnih.gov Its presence in numerous natural peptide hormones underscores its biological relevance. mdpi.com

The strategic importance of this framework has spurred the development of numerous synthetic methods, including microwave-assisted organic synthesis (MAOS) to enhance efficiency and adhere to the principles of green chemistry. nih.gov

Diethyl Pyrrolidine-2,4-dicarboxylate as a Key Synthetic Intermediate

This compound, with the chemical formula C₁₀H₁₇NO₄, serves as a valuable, though not extensively documented, intermediate in organic synthesis. chemicalbook.com Its utility lies in the dual functionality of the pyrrolidine ring and the two diethyl ester groups, which can be further manipulated.

While specific, detailed synthetic routes for this compound are not abundantly found in mainstream literature, its preparation can be inferred from general methods for synthesizing pyrrolidine derivatives and the esterification of their parent carboxylic acids. google.com One common strategy for creating the pyrrolidine ring is through 1,3-dipolar cycloaddition reactions. nih.gov The parent compound, L-trans-pyrrolidine-2,4-dicarboxylic acid, is more widely studied and is known to be a potent inhibitor of glutamate (B1630785) transport. sigmaaldrich.com The diethyl ester can be conceptually derived from this diacid via Fischer esterification or other standard esterification protocols.

The presence of the two ester groups allows for a range of chemical transformations, including:

Reduction: The ester groups can be reduced to the corresponding alcohols, yielding di-functionalized pyrrolidinemethanol derivatives.

Amidation: Reaction with amines can convert the esters to amides, a common functional group in many biologically active compounds.

Hydrolysis: The esters can be hydrolyzed back to the dicarboxylic acid, which can then be used in other coupling reactions.

These potential transformations make this compound a versatile building block for creating libraries of substituted pyrrolidine compounds for drug discovery and other applications.

Physicochemical Properties of Pyrrolidine-2,4-dicarboxylate and its Diethyl Ester

| Property | This compound | L-trans-Pyrrolidine-2,4-dicarboxylic Acid |

| CAS Number | 79265-57-9 chemicalbook.com | 64769-66-0 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₇NO₄ chemicalbook.com | C₆H₉NO₄ sigmaaldrich.com |

| Molecular Weight | 215.25 g/mol chemicalbook.com | 159.14 g/mol sigmaaldrich.com |

| Boiling Point | 292.4±40.0 °C (Predicted) chemicalbook.com | Not available |

| Form | Not available | Powder sigmaaldrich.com |

Overview of Research Trajectories

Research involving the pyrrolidine-2,4-dicarboxylate scaffold has primarily focused on the biological activity of the parent diacid and its derivatives. A significant body of work has explored the role of L-trans-pyrrolidine-2,4-dicarboxylic acid as a glutamate transport inhibitor. sigmaaldrich.com This has implications for understanding and potentially treating neurological conditions where glutamate excitotoxicity is a factor. nih.gov

Studies have also investigated the synthesis and biological evaluation of various substituted pyrrolidine-2,4-dicarboxylic acid amides as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the management of type 2 diabetes. nih.gov The development of stereoselective synthesis methods for pyrrolidine derivatives remains an active area of research, as controlling the stereochemistry is crucial for obtaining compounds with the desired pharmacological profiles. mdpi.commdpi.com These synthetic efforts often utilize chiral precursors like proline or employ asymmetric catalysis to construct the pyrrolidine ring with high enantiomeric purity. mdpi.com The functionalization of the pyrrolidine ring at various positions continues to be a key strategy for generating novel bioactive molecules. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

79265-57-9 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

diethyl pyrrolidine-2,4-dicarboxylate |

InChI |

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

WJKNQWKTAMSRJU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CC(NC1)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1CC(NC1)C(=O)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Pyrrolidine 2,4 Dicarboxylate and Its Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine core can be achieved through various synthetic strategies, including cyclocondensation reactions and ring expansion methodologies. These approaches offer different advantages concerning substrate scope, efficiency, and stereocontrol.

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water.

While the condensation of α-halo esters with aldehydes represents a potential pathway for the formation of heterocyclic structures, a detailed, documented synthesis of Diethyl Pyrrolidine-2,4-dicarboxylate using the specific cyclocondensation of α-chloroacetoacetic esters with crotonaldehyde (B89634) is not prominently described in the surveyed scientific literature.

Similarly, the cyclocondensation of aspartate derivatives, such as dialkyl N-hydroxyaspartates, is a plausible strategy for building the pyrrolidine ring. However, specific procedural details or examples of this method being applied directly to the synthesis of this compound were not identified in the available research.

Ring expansion of strained three-membered rings like aziridines provides a powerful and efficient route to five-membered pyrrolidine derivatives. This transformation is driven by the release of ring strain.

A novel and effective methodology has been developed for the synthesis of diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are direct precursors to the target compound family. nih.govresearchgate.net This method relies on the iodide ion-induced ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. researchgate.net

The process begins with the synthesis of N-vinyl substituted aziridines. This is achieved by the displacement of a chloro group from a suitable precursor with aziridine (B145994) in tetrahydrofuran (B95107) (THF), resulting in excellent yields. nih.gov The subsequent ring expansion is performed under mild conditions by treating the N-vinyl aziridine with anhydrous sodium iodide in acetone (B3395972) at room temperature. nih.gov This step proceeds smoothly to give the desired 5-substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates in yields ranging from 81% to 93%. nih.gov The mechanism involves the nucleophilic attack of the iodide ion on the aziridine ring, which facilitates ring opening and subsequent intramolecular cyclization to form the more stable five-membered pyrroline (B1223166) ring. researchgate.netorganic-chemistry.org

The kinetics of the iodide ion-mediated ring expansion of N-vinyl aziridines are significantly influenced by both electronic and steric factors associated with the substituents on the vinyl group. researchgate.netresearchgate.net

Steric Effects: It has been observed that the reaction rates are slower when an aryl group is substituted at the α-carbon of the vinyl moiety compared to an alkyl group. researchgate.net This is attributed to the greater steric hindrance presented by the bulky aryl group, which impedes the intramolecular nucleophilic displacement of the iodo leaving group by the methylene (B1212753) carbanion generated in situ. researchgate.net

Electronic Effects: The electronic nature of substituents on an α-aryl ring also plays a crucial role. The presence of electron-withdrawing groups on the aryl ring slows down the rate of aziridine ring expansion. researchgate.net These groups reduce the electron density on the malonate's methylene carbon, diminishing its nucleophilicity and thus decreasing the rate at which it can displace the iodo group. researchgate.net Conversely, electron-donating groups on the aryl ring can facilitate the reaction.

The following table summarizes the observed effects of different substituents on the reaction time for the ring expansion of N-vinyl aziridines to the corresponding pyrroline derivatives. researchgate.net

| Entry | α-Substituent (R) | Reaction Time (h) | Yield (%) |

| 1 | CH₃ | 10 | 93 |

| 2 | C₂H₅ | 10 | 91 |

| 3 | n-C₃H₇ | 10 | 90 |

| 4 | Cyclopropyl | 12 | 88 |

| 5 | C₆H₅ | 24 | 88 |

| 6 | 4-CH₃-C₆H₄ | 20 | 90 |

| 7 | 4-OCH₃-C₆H₄ | 18 | 91 |

| 8 | 4-Cl-C₆H₄ | 30 | 85 |

| 9 | 4-NO₂-C₆H₄ | 36 | 81 |

Aziridine Ring Expansion Methodologies

Subsequent Conversion of Pyrrolines to Pyrrolidines via Reduction

The synthesis of the saturated pyrrolidine ring from its unsaturated pyrroline precursor is a critical transformation. This conversion is typically achieved through reduction, most commonly via catalytic hydrogenation. This standard procedure involves treating the pyrroline derivative, such as a diethyl 2,3-dihydropyrrole-2,4-dicarboxylate, with hydrogen gas in the presence of a metal catalyst.

Commonly employed catalysts for this type of alkene reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction is generally carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The process results in the syn-addition of two hydrogen atoms across the double bond of the pyrroline ring, yielding the corresponding saturated pyrrolidine structure. For instance, the hydrogenation of a 2-pyrroline derivative has been demonstrated to produce the desired pyrrolidine ring system effectively. mdpi.com Similarly, substituted (3,4-dihydro-2H-pyrrol-2-yl)phosphonates have been successfully reduced to the corresponding (pyrrolidine-2-yl)phosphonates, illustrating the reliability of this reductive approach. dntb.gov.ua This method is valued for its high efficiency and the clean nature of the reaction, often providing the target pyrrolidine in high yield with minimal side products.

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered heterocyclic rings, such as the pyrrolidine core. nih.govmdpi.com Among these, the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (a dipolarophile) is one of the most efficient strategies for synthesizing substituted pyrrolidines. mdpi.comnih.gov This reaction allows for the creation of multiple stereocenters in a single, concerted step, making it highly valuable in stereoselective synthesis. mdpi.com

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

To achieve control over the stereochemical outcome of the cycloaddition, catalytic asymmetric variants have been extensively developed. nih.govacs.org These methods employ a chiral catalyst to induce enantioselectivity, leading to the preferential formation of one enantiomer of the pyrrolidine product. The use of chiral metal complexes has emerged as a particularly successful strategy for controlling enantioselectivity in these transformations. mdpi.com Azomethine ylides, typically generated in situ from the corresponding α-amino acid esters or imines, react with electron-deficient olefins in the presence of a chiral Lewis acid catalyst to afford highly functionalized and enantioenriched pyrrolidines. nih.govrsc.org

Among the various catalytic systems, complexes of copper(I) with chiral phosphine (B1218219) ligands have proven to be exceptionally effective. nih.govrsc.org A standout example is the catalyst formed from a copper(I) source, such as copper(I) acetate (CuOAc), and a chiral ligand like (R,R,S,S)-TF-BiphamPhos. This system demonstrates high reactivity and selectivity in the 1,3-dipolar cycloaddition of azomethine ylides. nih.govnih.gov The catalyst is typically used in low loadings (0.1–3 mol%) and facilitates the reaction under mild conditions, making it a highly efficient and practical methodology. nih.gov The combination of Cu(I) with TF-BiphamPhos has been successfully applied to the synthesis of complex pyrrolidines with excellent control over both diastereoselectivity and enantioselectivity. nih.govresearchgate.net

The Cu(I)/TF-BiphamPhos catalytic system has demonstrated a broad substrate scope, proving effective for reactions involving various electron-deficient olefins. nih.gov Of particular relevance is its successful application with substrates like dimethyl itaconate and dimethyl 2-methyleneglutarate. These reactions lead to the formation of densely functionalized pyrrolidine derivatives that possess a unique all-carbon quaternary stereocenter alongside two tertiary stereogenic centers. nih.gov The reaction accommodates a wide range of azomethine ylides derived from different α-amino esters, reacting smoothly with these olefins to produce the corresponding polysubstituted pyrrolidines in high yields. nih.gov

Table 1: Cu(I)/TF-BiphamPhos Catalyzed Cycloaddition with Dimethyl Itaconate and Dimethyl 2-Methyleneglutarate Data sourced from RSC Advances, 2014, 4, 16899. nih.gov

| Entry | Azomethine Ylide Precursor (R group) | Olefin | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenyl (Ph) | Dimethyl Itaconate | 96 | >20:1 | 98 |

| 2 | 2-Naphthyl | Dimethyl Itaconate | 96 | >20:1 | 99 |

| 3 | 4-Fluorophenyl (4-F-Ph) | Dimethyl Itaconate | 98 | >20:1 | 99 |

| 4 | 4-Chlorophenyl (4-Cl-Ph) | Dimethyl Itaconate | 99 | >20:1 | >99 |

| 5 | 2-Thienyl | Dimethyl Itaconate | 92 | >20:1 | 97 |

| 6 | Phenyl (Ph) | Dimethyl 2-Methyleneglutarate | 98 | >20:1 | 96 |

| 7 | 4-Methoxyphenyl (4-MeO-Ph) | Dimethyl 2-Methyleneglutarate | 99 | >20:1 | 95 |

| 8 | 4-Bromophenyl (4-Br-Ph) | Dimethyl 2-Methyleneglutarate | 99 | >20:1 | 97 |

The primary strategy for achieving high levels of stereocontrol in these cycloadditions hinges on the design of the chiral catalyst. The Cu(I)/TF-BiphamPhos complex creates a rigid and well-defined chiral environment that effectively dictates the trajectory of the reacting partners. nih.gov This leads to exceptional diastereoselectivity, consistently favoring the exo-transition state and yielding products with a diastereomeric ratio (dr) greater than 20:1. nih.gov

Simultaneously, the catalyst provides excellent enantioselective control, with enantiomeric excess (ee) values typically ranging from 88% to over 99%. nih.gov The specific enantiomer formed is determined by the chirality of the ligand used. The TF-BiphamPhos ligand, with its specific stereochemistry, blocks one enantiotopic face of the copper-complexed azomethine ylide, allowing the olefin to approach preferentially from the less sterically hindered face. This directed approach ensures the formation of the desired pyrrolidine enantiomer with high fidelity. nih.govnih.gov

The stereochemical outcome of the Cu(I)/TF-BiphamPhos catalyzed 1,3-dipolar cycloaddition is rationalized through a well-accepted transition state model. nih.govacs.org In this model, the chiral phosphine ligand (TF-BiphamPhos) and the iminoester coordinate to the copper(I) center, forming a tetrahedral complex. nih.gov Deprotonation then generates the active catalyst-azomethine ylide species.

The chiral ligand creates a C₂-symmetric environment around the metal center. The bulky substituents on the phosphine ligand effectively shield two quadrants of the complex. Consequently, the incoming dipolarophile (e.g., dimethyl itaconate) approaches the azomethine ylide from one of the two unshielded quadrants to minimize steric repulsion. nih.gov Density Functional Theory (DFT) calculations on related systems suggest that the reaction proceeds through a concerted mechanism. researchgate.net The observed high exo-diastereoselectivity is attributed to the steric interactions between the substituents on the dipolarophile and the phenyl group of the azomethine ylide in the more crowded endo-transition state. The approach via the exo-transition state is therefore kinetically favored, leading to the observed stereochemical purity of the final pyrrolidine product. nih.gov

Diastereospecific 1,3-Dipolar Cycloaddition of Nitrones

The 1,3-dipolar cycloaddition is a powerful, stereospecific reaction for constructing five-membered heterocyclic rings. rsc.orgyoutube.com Among the various 1,3-dipoles, nitrones are particularly stable and versatile, reacting with alkenes (dipolarophiles) in a concerted [3+2] cycloaddition process to form isoxazolidine (B1194047) intermediates, which can then be converted to the desired pyrrolidine derivatives. rsc.orgwikipedia.org This method is highly valued for its atom economy and its ability to generate multiple stereocenters with a high degree of control. rsc.org

A notable application of this strategy involves the use of N-benzyl-C-(diethoxyphosphoryl)nitrone as the 1,3-dipole. mdpi.com This phosphorylated nitrone serves as a key building block for introducing a phosphonate (B1237965) group into the pyrrolidine skeleton. The cycloaddition reaction is typically performed by stirring the nitrone with a suitable alkene in a solvent like toluene (B28343) at elevated temperatures (e.g., 60 °C) for 24 to 96 hours. mdpi.com

The reaction of N-benzyl-C-(diethoxyphosphoryl)nitrone with electron-deficient alkenes proceeds with high diastereospecificity. mdpi.com For instance, the cycloaddition with dimethyl maleate (B1232345) leads to the corresponding (isoxazolidin-3-yl)phosphonate as a single diastereoisomer. mdpi.com Similarly, reaction with cis-1,4-dihydroxybut-2-ene also yields a single diastereoisomeric cycloadduct. mdpi.com This high level of stereocontrol is a hallmark of the concerted nature of the 1,3-dipolar cycloaddition mechanism. wikipedia.orgwhiterose.ac.uk

Table 1: Diastereospecific Cycloaddition of N-Benzyl-C-(diethoxyphosphoryl)nitrone with Alkenes mdpi.com

| Alkene | Product | Yield | Diastereoselectivity |

| Dimethyl maleate | (Isoxazolidin-3-yl)phosphonate 20 | 84% | Single diastereoisomer |

| cis-1,4-dihydroxybut-2-ene | Diastereoisomeric cycloadduct 21 | 70% | Single diastereoisomer |

The isoxazolidine cycloadducts obtained from the reaction described above are stable intermediates that can be subsequently transformed into highly functionalized pyrrolidinylphosphonates. mdpi.com The synthetic strategy allows for the creation of pyrrolidines with functional groups at both the C3 and C4 positions. mdpi.com The isoxazolidine's N-O bond can be cleaved, typically through reductive methods, to yield the corresponding 1,3-amino alcohol, which then undergoes cyclization to form the pyrrolidine ring. wikipedia.org

Specifically, the cycloadduct derived from dimethyl maleate can be rearranged to form a (5-oxopyrrolidin-2-yl)phosphonate, a type of pyrrolidinone. mdpi.com The adduct from cis-1,4-dihydroxybut-2-ene can be converted into a (pyrrolidin-2-yl)phosphonate functionalized with hydroxy groups. mdpi.com This methodology provides a short and efficient pathway to these valuable phosphonate-containing heterocyclic compounds. mdpi.com

Multicomponent Reactions for Pyrrolidinone Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is valued for its operational simplicity, reduction of waste, and ability to rapidly generate molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of pyrrolidinone derivatives. tandfonline.com

A well-documented three-component reaction for synthesizing polysubstituted pyrrolidinones involves the combination of aldehydes, amines, and dialkyl acetylenedicarboxylates. researchgate.net The outcome of this reaction can be highly dependent on the reaction conditions. Under acid-catalyzed conditions, these three components react to afford polysubstituted 2-pyrrolidinones. researchgate.net

In a variation of this method, citric acid has been used as a green catalyst in ethanol, promoted by ultrasound irradiation, to synthesize substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247). rsc.org This approach is noted for its clean reaction profile, excellent yields, and short reaction times. rsc.org The reaction of secondary α-amino acids with dialkyl acetylenedicarboxylates and N-substituted maleimides also leads to functionalized pyrrole (B145914) derivatives in good yields and with high diastereoselectivity. nih.gov

Table 2: Examples of Three-Component Reactions for Pyrrolidinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref. |

| Aromatic Aldehydes | Arylamines | Acetylenedicarboxylates | Acid catalysis | Polysubstituted 2-pyrrolidinones | researchgate.net |

| Aniline | Aldehyde | Diethyl acetylenedicarboxylate | Citric acid, ultrasound | Substituted 3-pyrrolin-2-ones | rsc.org |

| Secondary α-amino acids | N-substituted maleimides | Dialkyl acetylenedicarboxylate | Refluxing ethanol | Functionalized pyrrolo-fused systems | nih.gov |

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol is paramount in the synthesis of biologically active molecules, as different stereoisomers often exhibit vastly different physiological effects. For pyrrolidine derivatives, several asymmetric strategies are employed to produce enantiomerically pure or enriched compounds.

Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. rsc.org These materials, which include amino acids, sugars, and terpenes, possess inherent chirality that is carried through a synthetic sequence to the final target molecule. unibo.itrsc.org

For the synthesis of chiral pyrrolidines, natural amino acids like L-proline or derivatives of tartaric and glyceric acid serve as excellent starting points. unibo.it For example, the synthesis of the 4-methyl analogue of L-trans-2,4-pyrrolidine dicarboxylate (PDC), a potent glutamate (B1630785) transport inhibitor, was achieved via a 1,3-dipolar cycloaddition reaction sequence starting from a chiral precursor. nih.gov This approach leverages the existing stereocenters of the starting material to build the complex, stereochemically defined pyrrolidine target. Similarly, naturally occurring aromatic abietanes such as (+)-carnosic acid have been used as a chiral pool for the asymmetric synthesis of other complex molecules, demonstrating the power of this strategy. rsc.org

Derivation from L-Proline as a Cost-Effective and Enantiomerically Pure Starting Material

L-proline stands out as a primary and economically viable chiral precursor for the synthesis of substituted pyrrolidines. mdpi.comsigmaaldrich.comresearchgate.net As one of the twenty DNA-encoded amino acids, it is readily available in high enantiomeric purity. ebi.ac.uk Its inherent chirality provides a foundational stereocenter from which other stereocenters can be constructed, making it an ideal starting point for asymmetric synthesis. mdpi.com The use of L-proline or its derivatives, such as 4-hydroxyproline, is a common strategy to introduce a pre-formed, optically pure pyrrolidine fragment into a target molecule. mdpi.com This approach is often more efficient than creating the heterocyclic ring from acyclic precursors, as it guarantees the optical purity of the final product. mdpi.com The synthesis of pyrrolidine-containing drugs and complex molecules frequently begins with the functionalization of this naturally occurring, chiral scaffold. mdpi.comnih.gov

Strategies for Preserving and Controlling Stereochemical Configuration

Maintaining and controlling the stereochemistry during the synthesis of pyrrolidine derivatives is paramount. When starting with an enantiomerically pure material like L-proline, the primary goal is to direct the formation of new stereocenters in a predictable manner relative to the existing one.

Several key strategies are employed:

Diastereoselective Reactions: Introducing new substituents onto the chiral pyrrolidine ring can be achieved with high diastereoselectivity. The existing stereocenter(s) on the proline scaffold influence the facial selectivity of incoming reagents, leading to the preferential formation of one diastereomer over others. nih.gov

Chiral Auxiliaries: In some synthetic pathways, derivatives of L-proline are used as chiral auxiliaries to direct the stereochemical outcome of a reaction. After the desired stereochemistry is set, the auxiliary can be cleaved.

C(sp³)-H Activation: Advanced strategies such as palladium-catalyzed C(sp³)-H activation allow for direct functionalization of the pyrrolidine ring. nih.gov In these reactions, a directing group, often attached to the nitrogen atom, positions the metal catalyst to activate a specific C-H bond, enabling the stereocontrolled introduction of substituents. nih.gov For instance, the synthesis of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved with high stereoselectivity using a C(sp³)-H activation-arylation strategy. nih.gov

By leveraging the innate chirality of L-proline, chemists can design multi-step syntheses that yield complex pyrrolidine derivatives with precise three-dimensional structures.

Catalytic Asymmetric Methodologies

Catalytic asymmetric synthesis provides an elegant and atom-economical approach to chiral pyrrolidines, including derivatives of this compound. These methods use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Metal-Catalyzed Syntheses

Chiral metal complexes are powerful catalysts for constructing stereogenic centers. Various transition metals, including iridium, palladium, and silver, have been employed in the synthesis of chiral pyrrolidines.

Iridium-Catalyzed Cycloadditions: Iridium complexes, such as Vaska's complex, can catalyze the reductive generation of azomethine ylides from stable tertiary amides. acs.orgunife.it These ylides then undergo a [3+2] dipolar cycloaddition with alkenes to form highly substituted pyrrolidines. This method is notable for its high selectivity and the ability to generate complex pyrrolidine structures in a single step from readily available starting materials. acs.org For example, the reaction of an N-benzyl substituted amide with dimethyl acetylenedicarboxylate, followed by oxidation, yields a substituted pyrrole, demonstrating the utility of this approach for creating related heterocyclic systems. acs.orgunife.it

Palladium-Catalyzed C-H Activation: As mentioned previously, palladium catalysts are effective for the stereoselective functionalization of the pyrrolidine ring. nih.gov Using a chiral ligand or a chiral directing group, these reactions can be rendered asymmetric, providing enantiomerically enriched products.

Silver-Catalyzed Cycloadditions: Silver-based catalysts have been shown to be effective in promoting enantioselective [3+2] cycloadditions between azomethine ylides and various dipolarophiles to produce 4-aminopyrrolidine-2,4-dicarboxylate derivatives with high diastereo- and enantioselectivity.

The choice of metal, ligand, and reaction conditions is critical for achieving high yields and stereoselectivity.

| Catalyst System | Reaction Type | Key Feature |

| Iridium (e.g., Vaska's Complex) | Reductive [3+2] Cycloaddition | Forms pyrrolidines from stable amides; high diastereoselectivity. acs.orgunife.it |

| Palladium (e.g., Pd(OAc)₂) | C(sp³)-H Activation/Arylation | Allows for direct, stereocontrolled functionalization of the pyrrolidine ring. nih.gov |

| Silver (e.g., Ag-DTBM-segphos) | [3+2] Cycloaddition | Provides access to 4-aminopyrrolidine-2,4-dicarboxylate derivatives with high enantioselectivity. |

This table summarizes metal-catalysis systems applicable to the synthesis of substituted pyrrolidines.

Organocatalytic Approaches Utilizing Substituted Proline Derivatives

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Proline and its derivatives are among the most successful organocatalysts, often termed the "simplest enzymes." researchgate.net They are particularly effective in activating substrates through the formation of enamine or iminium ion intermediates. nih.gov

New pyrrolidine-based organocatalysts have been synthesized and are effective in promoting reactions like the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The catalytic activity and selectivity can be fine-tuned by modifying the substituents on the proline scaffold. For example, introducing bulky groups at the C2 position or functional groups at the C4 position can enhance stereocontrol. nih.govnih.gov The synthesis of these advanced organocatalysts often starts from L-proline or trans-4-hydroxy-L-proline, underscoring the versatility of the pyrrolidine framework. nih.govunibo.it

Diastereoselectivity in Synthetic Pathways

Controlling diastereoselectivity is crucial when synthesizing molecules with multiple stereocenters, such as this compound. High diastereoselectivity ensures that the desired spatial arrangement of substituents is achieved.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with substituted alkenes is a cornerstone for building the pyrrolidine ring. mdpi.comnih.gov This reaction can create up to three new stereocenters simultaneously. The diastereoselectivity is highly dependent on the geometry of the dipole and dipolarophile, as well as the catalyst used. For instance, the cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with dimethyl maleate proceeds diastereospecifically, yielding a single diastereoisomeric product. mdpi.com

Iridium-Catalyzed Reductive Cycloadditions: The iridium-catalyzed approach mentioned earlier also exhibits excellent diastereocontrol. The steric demand of substituents on the amide nitrogen can be used to tune the selectivity, with bulkier groups like benzyl (B1604629) leading to improved diastereomeric ratios compared to smaller groups like methyl. acs.orgunife.it

Substrate Control: In many cases, the inherent stereochemistry of the starting materials dictates the outcome of the reaction. For example, a C-H activation-arylation strategy on a chiral pyrrolidine derivative can proceed with high stereocontrol, leading to a specific diastereomer. nih.gov Similarly, the reduction of an enone derived from (S)-O-methyl-proline can set the stereochemistry for subsequent functionalization. nih.gov

The following table highlights examples of diastereoselective control in pyrrolidine synthesis.

| Method | Key Reagents/Catalyst | Diastereomeric Ratio (dr) |

| 1,3-Dipolar Cycloaddition | N-benzyl-C-(diethoxyphosphoryl)nitrone, dimethyl maleate | Single diastereoisomer mdpi.com |

| Iridium-Catalyzed Cycloaddition | Vaska's Complex, TMDS, N-benzyl amide | Good to excellent acs.orgunife.it |

| C-H Activation/Arylation | Pd(OAc)₂, PivOH, 8-Aminoquinoline auxiliary | High diastereoselectivity nih.gov |

This table presents methods that achieve high diastereoselectivity in the synthesis of substituted pyrrolidines, a principle applicable to the target compound.

Development of Advanced Reaction Conditions and Methodological Innovations

The field of pyrrolidine synthesis is continually evolving, with new methodologies aimed at improving efficiency, selectivity, and substrate scope.

Innovations applicable to the synthesis of this compound and its derivatives include:

One-Pot Procedures: Combining multiple reaction steps into a single operationally simple procedure improves efficiency and reduces waste. The iridium-catalyzed reductive cycloaddition is a prime example, where ylide generation and cycloaddition occur in one pot to furnish complex pyrrolidines from simple amides. acs.org

C-H Activation Strategies: The ability to directly convert C-H bonds into C-C or C-heteroatom bonds represents a paradigm shift in synthesis. Palladium-catalyzed C(sp³)-H activation on the pyrrolidine ring allows for the late-stage introduction of functional groups with high stereocontrol, bypassing the need for pre-functionalized starting materials. nih.gov

Novel Catalyst Development: The design and synthesis of new generations of organocatalysts and metal complexes are ongoing. nih.govnih.gov For organocatalysts, modifying the proline scaffold with different substituents allows for fine-tuning of steric and electronic properties to optimize performance in specific asymmetric transformations. researchgate.netnih.gov For metal-based systems, the development of new ligands and catalytic cycles enables previously inaccessible transformations.

These advanced methods provide powerful and versatile tools for the stereocontrolled synthesis of highly functionalized pyrrolidines like this compound.

Optimization for Mild Reaction Conditions

The optimization of reaction conditions is crucial for the efficient synthesis of this compound, aiming for high yields and selectivity under mild conditions to minimize side reactions and energy consumption. Research has explored various parameters, including catalysts, solvents, and temperature, to achieve these goals.

A common route for the synthesis of substituted pyrrolidines involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. tandfonline.com For instance, the reaction of an α-amino acid ester with an aldehyde can generate the azomethine ylide in situ, which then reacts with a dipolarophile like diethyl maleate or diethyl fumarate (B1241708) to yield the desired pyrrolidine dicarboxylate. The choice of catalyst and solvent plays a significant role in the outcome of these reactions.

Recent studies on related pyrrolidine syntheses have demonstrated the effectiveness of various catalytic systems under mild conditions. For example, enantioselective (3+2)-cycloadditions have been successfully carried out using bifunctional catalysts at low temperatures, such as 0 °C, in solvents like chloroform. nih.gov While specific optimization data for this compound is not extensively detailed in a single report, the general principles can be applied. The following table summarizes typical conditions and findings from related syntheses that can inform the optimization for this compound.

Table 1: Optimization of Reaction Conditions for Pyrrolidine Dicarboxylate Synthesis Analogs

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Catalyst | Bifunctional organocatalysts | High enantioselectivity and diastereoselectivity. | nih.gov |

| Metal catalysts (e.g., AgOAc, Cu(I)) | Can promote cycloaddition with high stereocontrol. | rsc.org | |

| Solvent | Chlorinated solvents (e.g., CHCl3, CH2Cl2) | Good solubility for reactants and catalysts. | nih.gov |

| Acetonitrile (MeCN) | Often used in multicomponent reactions. | tandfonline.com | |

| Toluene | Effective for certain cycloaddition reactions. | unibo.it | |

| Temperature | 0 °C to room temperature | Mild conditions often favored to improve selectivity. | nih.gov |

| Reflux | Higher temperatures can increase reaction rates but may reduce selectivity. | tandfonline.com | |

| Reactants | Isatin and α-amino acids | Common precursors for generating azomethine ylides. | nih.govmdpi.com |

| Aldehydes and amino acid esters | Alternative route to azomethine ylides. | nih.gov |

The data suggests that a systematic variation of catalyst, solvent, and temperature would be necessary to establish the optimal mild conditions for the synthesis of this compound.

Efficient Purification Strategies for Complex Mixtures

The purification of this compound from complex reaction mixtures, which often contain unreacted starting materials, diastereomers, and other byproducts, is a critical step to obtain the compound in high purity. The most commonly employed and effective technique for the purification of pyrrolidine derivatives is flash column chromatography. nih.govnih.gov

The choice of eluent system for column chromatography is crucial for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is frequently used. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. In some cases, a small amount of a tertiary amine, such as triethylamine, is added to the eluent system to prevent the streaking of amine-containing compounds on the silica (B1680970) gel column. nih.gov

For crystalline products, recrystallization is an effective method for obtaining highly pure material. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility and is then allowed to cool slowly. The pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical and is determined empirically. Common solvents for the recrystallization of related pyrrolidine derivatives include hexane-ethyl acetate mixtures. nih.gov

In instances where the product is a volatile liquid, distillation under reduced pressure can be a suitable purification method. This technique separates compounds based on their boiling points.

Table 2: Purification Strategies for Pyrrolidine Derivatives

| Purification Method | Typical Conditions/Solvents | Application | Reference |

|---|---|---|---|

| Flash Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | Separation of diastereomers and removal of byproducts. | nih.govnih.gov |

| Chloroform/Methanol | Used for more polar pyrrolidine derivatives. | nih.gov | |

| Crystallization | Hexane/Ethyl Acetate | Purification of solid products. | nih.gov |

| Chloroform/Hexane | Alternative solvent system for crystallization. | nih.gov | |

| Distillation | Reduced pressure | Purification of volatile liquid products. | glpbio.com |

The successful purification of this compound would likely involve an initial purification by flash column chromatography followed by crystallization if the compound is a solid, or distillation if it is a liquid.

Catalyst Recycling and Feasibility for Large-Scale Synthesis

The industrial production of the parent compound, pyrrolidine, is often carried out via the reaction of 1,4-butanediol (B3395766) and ammonia (B1221849) at high temperatures and pressures using a heterogeneous catalyst, such as cobalt and nickel oxide on an alumina (B75360) support. wikipedia.org This continuous flow process in a fixed-bed reactor allows for the straightforward separation of the product from the catalyst, facilitating catalyst reuse.

For the synthesis of more complex derivatives like this compound, the use of heterogeneous catalysts or catalysts immobilized on solid supports is a promising strategy for enabling catalyst recycling. unibo.it For example, organocatalysts can be anchored to ionic liquids or solid supports, allowing for their recovery by simple filtration after the reaction. unibo.it This approach not inly reduces costs associated with the catalyst but also minimizes contamination of the final product with catalyst residues.

Table 3: Considerations for Catalyst Recycling and Large-Scale Synthesis

| Aspect | Strategy/Consideration | Advantage | Reference |

|---|---|---|---|

| Catalyst Type | Heterogeneous catalysts | Ease of separation from the reaction mixture. | wikipedia.org |

| Immobilized organocatalysts | Combines the selectivity of organocatalysis with the benefits of heterogeneous catalysis. | unibo.it | |

| Reaction Type | Continuous flow reaction | Suitable for large-scale industrial production. | wikipedia.org |

| One-pot multicomponent reactions | Increased efficiency and reduced waste. | tandfonline.com | |

| Purification | Extractive and azeotropic distillation | Methods used in industrial-scale purification of pyrrolidine. | wikipedia.org |

While the direct large-scale synthesis of this compound presents challenges, the application of principles from industrial chemistry, such as the use of heterogeneous catalysts and continuous flow processes, could pave the way for its efficient and sustainable production.

Chemical Transformations and Reactivity Profiles of Diethyl Pyrrolidine 2,4 Dicarboxylate

Ester Functional Group Interconversions

The two ester groups on the pyrrolidine (B122466) ring are key sites for chemical modification, allowing for their conversion into other functional groups such as carboxylic acids and alcohols.

Hydrolysis to Dicarboxylic Acids under Basic Conditions

The conversion of diethyl pyrrolidine-2,4-dicarboxylate to its corresponding dicarboxylic acid, pyrrolidine-2,4-dicarboxylic acid, can be achieved through hydrolysis under basic conditions. This reaction is a standard procedure for converting esters to carboxylic acids. While specific literature detailing the hydrolysis of this compound is not abundant, the general mechanism involves the use of a strong base, such as sodium hydroxide (B78521) in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. Subsequent protonation of the resulting carboxylate salt with a strong acid in a separate workup step yields the dicarboxylic acid. An analogous reaction has been attempted on a similar compound, diethyl pyrrole-2,5-dicarboxylate, with the intention of forming the diacid. researchgate.net

Selective Hydrolysis of Ester Groups

Reduction of Ester Moieties to Alcohol Derivatives

The ester groups of this compound can be reduced to the corresponding primary alcohols, yielding (pyrrolidin-2,4-diyl)dimethanol. This transformation is typically accomplished using powerful reducing agents. A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). The general method for reducing esters to alcohols involves the use of LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. This reduction is a fundamental transformation in organic synthesis and is applicable to a wide range of ester-containing compounds, including proline derivatives which are structurally related to pyrrolidines. mdpi.com

Pyrrolidine Ring Modifications and Aromatization

The saturated pyrrolidine ring can be chemically modified to introduce unsaturation, ultimately leading to the formation of aromatic pyrrole (B145914) structures.

Conversion of Pyrrolines to Pyrroles

The aromatization of a pyrrolidine ring to a pyrrole ring is a dehydrogenation process. This transformation typically proceeds through a pyrroline (B1223166) intermediate. The initial step would be the oxidation of the this compound to a diethyl pyrroline-2,4-dicarboxylate. Subsequently, this pyrroline intermediate can undergo further dehydrogenation to yield the aromatic diethyl pyrrole-2,4-dicarboxylate. The synthesis of pyrroles from pyrrolines is a known transformation, and various methods can be employed to achieve this. researchgate.net For instance, the conversion can be facilitated by reagents that act as hydrogen acceptors.

Dehydrogenation Methods for Pyrroline Aromatization

Several methods exist for the dehydrogenation of pyrrolidines and their partially saturated pyrroline counterparts to form pyrroles. nih.govacs.org These methods often require oxidative conditions, to which the resulting pyrrole ring can be sensitive. nih.govacs.org

Common stoichiometric reagents for the dehydrogenation of pyrrolidines bearing electron-withdrawing groups include manganese dioxide (MnO₂) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Catalytic approaches are also prevalent. For example, a combination of a copper catalyst with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and oxygen has been used to form polysubstituted pyrroles. nih.gov Another catalytic system involves the use of B(C₆F₅)₃, which has been shown to be effective for the dehydrogenation of a variety of N-aryl and N-alkyl pyrrolidines. nih.govacs.org In some cases, dehydrogenation can be achieved using palladium on carbon (Pd/C) as a catalyst. researchgate.netgoogle.com Furthermore, photoredox catalysis has emerged as a mild and versatile strategy for the oxidative dehydrogenation of N-heterocycles, including the conversion of pyrrolidines to pyrroles. d-nb.info

Interactive Data Table: Dehydrogenation Methods for Pyrrolidine Aromatization

| Method | Reagent/Catalyst | Conditions | Notes |

| Stoichiometric Oxidation | MnO₂, DDQ | Varies | Effective for pyrrolidines with electron-withdrawing groups. nih.gov |

| Catalytic Oxidation | Cu/TEMPO, O₂ | Varies | Used for forming polysubstituted pyrroles. nih.gov |

| Borane Catalysis | B(C₆F₅)₃ | Varies | Effective for various N-substituted pyrrolidines. nih.govacs.org |

| Catalytic Dehydrogenation | Pd/C | Varies | A common method for dehydrogenation reactions. researchgate.netgoogle.com |

| Photoredox Catalysis | Visible light, photocatalyst | Mild conditions | A modern and versatile approach. d-nb.info |

Nucleophilic Substitution Reactions on the Pyrrolidine Ring

Nucleophilic substitution reactions on the pyrrolidine ring of this compound are less common than reactions at the ester or nitrogen functionalities. However, the introduction of substituents onto the carbon framework of the pyrrolidine ring can be achieved, often through multi-step synthetic sequences or by using activated derivatives.

One notable example involves the methylation of a closely related analogue, L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC). The 4-methyl analogue of PDC has been synthesized, demonstrating that the pyrrolidine ring can undergo alkylation. nih.gov While this reaction was performed on the dicarboxylic acid, it suggests that similar transformations on the diethyl ester are plausible, likely proceeding through the formation of an enolate intermediate under basic conditions, followed by reaction with an alkyl halide. The acidity of the protons alpha to the carbonyl groups of the esters facilitates this type of reaction. libretexts.org

The synthesis of various substituted pyrrolidine-2,4-dicarboxylic acid amides has also been reported, although these modifications primarily involve the carboxyl groups rather than direct substitution on the ring's carbon atoms. electronicsandbooks.com More advanced methods, such as C-H activation, have been employed for the arylation of proline derivatives, indicating a modern approach to functionalizing the pyrrolidine ring, though this is not a simple nucleophilic substitution.

Detailed research findings on direct nucleophilic substitution on the pyrrolidine ring of the title compound are scarce in readily available literature, suggesting that such transformations may be challenging or less synthetically explored compared to other reaction types.

Table 1: Examples of Nucleophilic Substitution on Pyrrolidine Dicarboxylate Systems

Click to view table

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| L-trans-pyrrolidine-2,4-dicarboxylic acid | 1,3-dipolar cycloaddition sequence | 4-Methyl-L-trans-pyrrolidine-2,4-dicarboxylic acid | C-Alkylation (of the ring) |

| Diethyl propanedioate (Malonic ester) | 1. NaOEt, EtOH; 2. R-X | α-substituted malonic ester | C-Alkylation (general example) |

Decarboxylation Reactions (e.g., Krapcho's Method)

Decarboxylation of this compound, particularly the removal of one of the ethoxycarbonyl groups, is a key transformation. The Krapcho decarboxylation is a well-established method for the selective cleavage of esters that have an electron-withdrawing group in the β-position. rsc.org This reaction is typically carried out in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like lithium chloride and a small amount of water, at elevated temperatures. rsc.org

The mechanism involves the nucleophilic attack of a halide ion on the ethyl group of the ester, leading to the formation of an alkyl halide and a carboxylate intermediate. This intermediate then undergoes decarboxylation to yield a carbanion, which is subsequently protonated to give the final product. rsc.org The presence of the second ester group at the 2-position of the pyrrolidine ring can influence the reaction's feasibility and outcome.

While specific examples detailing the Krapcho decarboxylation of this compound are not extensively documented in readily accessible literature, the general principles of the reaction are widely applicable to similar substrates. For instance, the decarboxylation of a related compound, 2,2'-bipyridinyl-4,4'-dicarboxylic acid diethyl ester, has been observed during microwave-assisted synthesis, highlighting that decarboxylation of such ester-substituted heterocycles can occur under thermal conditions, sometimes facilitated by metal salts. nih.gov

Table 2: General Conditions for Krapcho Decarboxylation

Click to view table

| Substrate Type | Reagents and Conditions | Product Type | Key Features |

| β-Keto esters, malonic esters | LiCl, H2O, DMSO, heat | Decarboxylated ester | Selective removal of one ester group; neutral conditions |

| Esters with β-electron-withdrawing groups | NaCl, H2O, DMSO, heat | Decarboxylated product | Avoids harsh acidic or basic conditions |

N-Substitution and Functionalization

The secondary amine nitrogen of the pyrrolidine ring in this compound is a prime site for functionalization through N-substitution reactions. These reactions are fundamental for modifying the compound's properties and for its incorporation into larger, more complex molecules. Common N-substitution reactions include N-alkylation and N-acylation. rsc.org

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the pyrrolidine derivative with an alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. rsc.org The choice of base and solvent can influence the reaction's efficiency. The synthesis of N-alkyl-2-pyrrolidones from glutamic acid, a precursor to the pyrrolidine ring system, via Pd-catalyzed reductive N-alkylation demonstrates an alternative approach to N-functionalization. rsc.org

N-Acylation involves the introduction of an acyl group to the nitrogen atom. This is commonly carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base or under Schotten-Baumann conditions. electronicsandbooks.comrsc.org For example, the acylation of pyrrolidine-2,4-diones, a related class of compounds, is a key step in the synthesis of various natural products. electronicsandbooks.comrsc.org These reactions are generally efficient and allow for the introduction of a wide range of functional groups.

Table 3: Examples of N-Substitution and Functionalization Reactions

Click to view table

| Reaction Type | Reagent | Base/Catalyst | Product |

| N-Alkylation | Alkyl Halide (e.g., R-X) | Base (e.g., K2CO3, Et3N) | N-Alkyl-diethyl pyrrolidine-2,4-dicarboxylate |

| Reductive N-Alkylation | Aldehyde/Ketone, H2 | Pd/C | N-Alkyl-diethyl pyrrolidine-2,4-dicarboxylate |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | Base (e.g., Pyridine, Et3N) | N-Acyl-diethyl pyrrolidine-2,4-dicarboxylate |

| N-Acylation | Acid Anhydride (e.g., (RCO)2O) | Base (e.g., Pyridine) | N-Acyl-diethyl pyrrolidine-2,4-dicarboxylate |

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

Establishing the exact stereochemistry of the diethyl pyrrolidine-2,4-dicarboxylate isomers is critical. This involves determining the relative orientation of the two carboxylate substituents (cis or trans) and the absolute configuration (R or S) at each chiral carbon.

Spectroscopy provides a powerful, non-destructive means of probing the detailed 3D structure of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of the pyrrolidine (B122466) ring. The analysis of proton (¹H) NMR spectra, particularly vicinal coupling constants (³JHH), provides detailed insight into the dihedral angles between adjacent protons, which is governed by the Karplus relationship. nih.govmiamioh.edu This relationship correlates the magnitude of the coupling constant to the H-C-C-H dihedral angle, allowing for the differentiation between cis and trans isomers. libretexts.org For instance, a larger coupling constant is typically observed for protons in a trans-diaxial orientation, while a smaller coupling is seen for cis arrangements.

In the analysis of substituted pyrrolidines, specific vicinal coupling constants are diagnostic. For example, in a study of a related functionalized pyrrolidin-2-yl phosphonate (B1237965), the coupling constants ³J H2–H3 = 9.0 Hz and ³J H3–H4 = 9.0 Hz were indicative of a trans relationship between the protons at C2/C3 and C3/C4, respectively. nih.gov This data suggests a conformation where these protons are positioned on opposite sides of the ring.

To further solidify stereochemical assignments, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. libretexts.org The presence of a NOESY cross-peak between two protons confirms they are on the same face of the pyrrolidine ring (a cis relationship). libretexts.orgmdpi.com For example, a diagnostic NOESY correlation between H-2 and H-4 would strongly suggest a cis-2,4-disubstituted pattern. The combination of vicinal coupling data and NOESY correlations provides a comprehensive picture of the molecule's relative stereochemistry in solution. nih.govmdpi.com

Table 1: Representative ¹H NMR Coupling Constants for Stereochemical Analysis of a Substituted Pyrrolidine Ring

| Coupling Constant | Value (Hz) | Inferred Stereochemical Relationship |

| ³JH2–H3 | 9.0 | trans |

| ³JH3–H4 | 9.0 | trans |

| ³JH3–P | 18.0 | - |

| ²JH2–P | 2.0 | - |

Data derived from a study on O,O-diethyl 2-(diethoxyphosphoryl)-4-hydroxy-5-oxopyrrolidine-3-carboxamide, a related pyrrolidine structure. nih.gov

While NMR provides excellent data for the structure in solution, X-ray crystallography offers unambiguous confirmation of the absolute and relative stereochemistry in the solid state. mdpi.commdpi.com This technique involves diffracting X-rays off a single crystal of the compound, which generates a diffraction pattern that can be used to calculate the precise three-dimensional coordinates of every atom in the molecule. researchgate.net

For diastereomers of substituted pyrrolidines, X-ray analysis provides definitive proof of the cis or trans arrangement of the substituents at C-2 and C-4. researchgate.net The resulting crystal structure reveals exact bond lengths, bond angles, and torsional angles, which physically manifest the stereochemical relationships assigned by NMR. mdpi.com Although obtaining a suitable crystal for analysis can be a challenge, the data it provides is considered the gold standard for structural elucidation and is invaluable for confirming the identity of a specific diastereomer. researchgate.net

Spectroscopic Methods for Stereochemical Elucidation

Conformational Preferences and Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. To alleviate torsional strain, it adopts puckered conformations. nih.gov This puckering is dynamic, with the ring rapidly interconverting between various low-energy conformations, a process known as pseudorotation. nih.govnih.gov The two principal conformations are the envelope (E), where four atoms are coplanar and the fifth is out of the plane, and the twist (T), where no four atoms are coplanar.

The specific conformation that the pyrrolidine ring preferentially adopts is determined by analyzing vicinal proton-proton coupling constants (³JHH) from ¹H NMR spectra. nih.gov These experimental values are often compared with theoretical values calculated for different possible ring puckers. For proline, a related structure, the ring is known to favor two primary puckered forms: Cγ-exo and Cγ-endo, which correspond to specific envelope conformations. researchgate.net

In this compound derivatives, specific conformations such as the ³E (an envelope conformation where C3 is the out-of-plane atom) or ¹E have been identified as the preferred state in solution. nih.gov The conformational equilibrium can be influenced by the solvent and the nature of the substituents. For instance, analysis of related phosphoproline derivatives has shown an equilibrium between a major conformer and a minor one, with the major form often being a specific envelope or twist conformation. mdpi.com

The conformational equilibrium of the pyrrolidine ring is highly sensitive to the nature, size, and orientation of its substituents. researchgate.netnih.gov The substituents at the C-2 and C-4 positions of this compound play a crucial role in dictating the preferred ring pucker.

Generally, bulky substituents will favor a pseudoequatorial position to minimize steric hindrance, which can lock the ring into a particular conformation. researchgate.netfigshare.com It has been shown that for L-proline derivatives, a trans-4-substituent tends to favor a Cγ-exo pucker, whereas a cis-4-substituent favors a Cγ-endo pucker. nih.govfigshare.com The electronegativity of the substituent is also a key factor; electronegative atoms at C-4 can significantly influence the puckering preference through stereoelectronic effects. nih.govfigshare.com

Mechanistic Investigations and Theoretical Computational Studies

Elucidation of Reaction Mechanisms

The synthesis of substituted pyrrolidines, including dicarboxylate derivatives, frequently employs the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The mechanism of this reaction is not always straightforward and can be influenced by the specific reactants and conditions.

The 1,3-dipolar cycloaddition reaction can proceed through either a concerted or a stepwise mechanism. In a concerted pathway, the two new sigma bonds are formed simultaneously, though not necessarily at the same rate. This is often referred to as the Huisgen mechanism. In contrast, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate.

Computational studies on the reaction of a nitrone with ethene using Density Functional Theory (DFT) have shown that the concerted cycloaddition path is generally favored, with the stepwise process being a viable but less competitive alternative. nih.gov However, the nature of the dipolarophile can influence the mechanism. For instance, the reaction of a nitrone with the highly reactive antiaromatic cyclobutadiene presents a borderline case where the stepwise diradical process can compete with the concerted one. nih.gov In the context of forming highly substituted pyrrolidines, such as those resulting from the reaction of azomethine ylides with acrylonitriles, computational results are consistent with an asynchronous one-step mechanism. nih.gov Theoretical calculations have provided evidence for both concerted and stepwise processes, with the operative pathway depending on the substitution pattern of the dipole and the dipolarophile. acs.org

Zwitterionic intermediates are key species in stepwise, non-concerted 1,3-dipolar cycloaddition pathways. These intermediates arise from the initial nucleophilic attack of the 1,3-dipole on the dipolarophile, forming a species with both a positive and a negative charge.

While direct evidence for zwitterionic intermediates in the synthesis of Diethyl Pyrrolidine-2,4-dicarboxylate is not extensively documented in the provided search results, the involvement of such species is a recognized possibility in 1,3-dipolar cycloadditions. For example, pyridinium and (iso)quinolinium 1,4-zwitterions are utilized as highly reactive species for constructing functionalized heterocycles, participating in formal (3+2) cyclizations. mdpi.com The synthesis of certain zwitterionic polymers involves the coupling of anionic and cationic groups, often through the alkylation of amines, highlighting the fundamental chemical principles that could lead to the formation of zwitterionic intermediates in other contexts. mdpi.com The formation of some pyrrolidinedione derivatives has been computationally modeled to proceed through intermediates that could be considered zwitterionic in character, particularly when protonated in acidic media. nih.gov

The stereochemical outcome of pyrrolidine (B122466) synthesis can be governed by either kinetic or thermodynamic control. Under kinetic control, the product distribution is determined by the relative rates of formation of the different stereoisomers, with the product formed from the lowest energy transition state predominating. Under thermodynamic control, the product distribution reflects the relative stabilities of the products themselves, with the most stable isomer being the major product.

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have indicated that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.org Similarly, palladium-mediated annulation reactions to form substituted pyrrolidines can proceed with stereocontrol that is either kinetically or thermodynamically driven. bris.ac.uk The concept of dynamic resolution, where enantiomers of a reactive intermediate can interconvert, allows for the selective formation of a single product enantiomer through either dynamic kinetic resolution (DKR) or dynamic thermodynamic resolution (DTR). researchgate.net In the context of Michael additions of pyrrolidine-derived enamines, it has been proposed that the observed regio- and stereoselectivity may arise from thermodynamic rather than kinetic control, based on the conformational preferences of the enamine intermediates. researchgate.net

Table 1: Factors Influencing Selectivity in Pyrrolidine Synthesis

| Selectivity Type | Controlling Factor | Predominant Product | Reference |

|---|---|---|---|

| Kinetic Control | Lowest energy transition state | The product that is formed fastest | beilstein-journals.org |

| Thermodynamic Control | Lowest energy product | The most stable product | bris.ac.ukresearchgate.net |

Application of Computational Chemistry Methodologies

Computational chemistry has become a powerful tool for investigating the mechanisms of complex organic reactions and for predicting the properties of molecules. For this compound and related compounds, methods such as Density Functional Theory (DFT) and molecular modeling have provided invaluable insights.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the geometries of molecules and the transition states of reactions, as well as to calculate their relative energies.

In the study of pyrrolidine synthesis, DFT calculations have been instrumental in:

Elucidating reaction mechanisms: DFT has been used to map the potential energy surface of reactions, identifying intermediates and transition states. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT was used to propose a plausible reaction mechanism. beilstein-journals.org

Understanding regioselectivity and stereoselectivity: By calculating the energies of different transition states, DFT can explain why a particular regio- or stereoisomer is formed preferentially. In a study on the 1,3-dipolar cycloaddition of an azomethine ylide, DFT calculations at the B3LYP/cc-pVTZ level of theory were used to elucidate the reaction mechanism and regioselectivity. nih.gov

Investigating the kinetics and thermodynamics of reactions: DFT calculations can provide the activation energies and reaction enthalpies that determine whether a reaction is under kinetic or thermodynamic control. beilstein-journals.org A computational study on the formation of an azomethine ylide from isatine and sarcosine employed DFT at the M06-2X(SMD,EtOH)/6-31G(d,p) level to explore the mechanistic steps. semanticscholar.org

Table 2: Applications of DFT in Pyrrolidine Synthesis Studies

| Study Area | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Reaction Mechanism | B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) | Proposed a reaction pathway and determined thermodynamic parameters. | beilstein-journals.org |

| Regioselectivity | B3LYP/cc-pVTZ | Elucidated the preferred orientation of reactants in a cycloaddition. | nih.gov |

| Ylide Formation | M06-2X(SMD,EtOH)/6-31G(d,p) | Explored the detailed mechanistic steps of azomethine ylide generation. | semanticscholar.org |

| Cyclization Energetics | Not specified | Investigated the energy barriers for different stages of pyrrolidinedione synthesis. | nih.gov |

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its analogs, molecular modeling is crucial for understanding their three-dimensional structure and how this influences their reactivity and biological activity.

Molecular modeling studies have been applied to:

Develop structure-activity relationships: In the case of L-trans-2,4-pyrrolidine dicarboxylate, a related compound, molecular modeling was used to develop hypotheses that distinguish the physiological properties of transport inhibitors based on their molecular structure. nih.govexlibrisgroup.com

Determine stereochemistry: Conformational analysis based on experimental data, such as NMR vicinal couplings and NOESY correlations, can be supported by molecular modeling to establish the relative and absolute stereochemistry of complex pyrrolidine derivatives. mdpi.com

Assess conformational preferences: Rigorous computational protocols have been developed for the conformational analysis of pyrrolidine-derived enamines. These studies are essential for understanding the subtle energy differences between various conformers, which can influence the stereochemical outcome of reactions. researchgate.net

Potential Energy Surface Analysis to Map Reaction Progress

A comprehensive understanding of the reactivity and stability of this compound can be achieved through the analysis of its potential energy surface (PES). This computational approach maps the energy of the molecule as a function of its geometry, providing critical insights into the progress of chemical reactions, conformational changes, and the stability of various isomers.

Theoretical studies on related pyrrolidine derivatives have demonstrated the utility of PES scans in elucidating reaction mechanisms. For instance, Density Functional Theory (DFT) calculations have been employed to explore the mechanistic pathways for the synthesis of substituted pyrrolidines. These studies reveal the energy barriers associated with transition states and the relative stability of intermediates, which dictates the favored reaction pathway.

For example, a study on L-proline, a structurally similar molecule, utilized DFT calculations to perform a PES scan by rotating its carboxylic group. This analysis identified the global minimum energy conformation and provided insights into the rigidity of the pyrrolidine ring structure. scispace.comresearchgate.net Such an analysis for this compound would likely reveal a complex energy landscape with multiple stable conformers due to the flexibility of the ethyl ester groups.

The following interactive table represents a hypothetical PES scan for the rotation of the C2-ester group in this compound, illustrating the relative energies of different conformers.

Potential Energy Surface Scan Data

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |

|---|---|---|

| 0 | 5.2 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 4.8 | Eclipsed |

| 180 | 0.0 | Anti-periplanar (Global Minimum) |

| 240 | 4.8 | Eclipsed |

| 300 | 0.5 | Gauche |

Furthermore, PES analysis is crucial for understanding the stereochemical outcomes of reactions involving the pyrrolidine ring. DFT studies on difluorinated pyrrolidines have shown how substituents influence the conformational equilibrium of the five-membered ring. nih.govbeilstein-journals.org For this compound, the interplay between the two ester groups and their spatial arrangement will dictate the puckering of the pyrrolidine ring, which can adopt envelope or twist conformations. A detailed PES would map the energy differences between these puckered forms and the barriers for their interconversion.

Computational Analysis of Intramolecular Hydrogen Bonding and its Effects

Intramolecular hydrogen bonding (IMHB) can play a significant role in determining the conformation and properties of molecules like this compound. The presence of a hydrogen bond donor (the N-H group of the pyrrolidine ring) and potential acceptors (the carbonyl oxygens of the diethyl carboxylate groups) suggests the possibility of such interactions.

Computational methods, particularly DFT, are powerful tools for investigating IMHB. These studies can predict the existence, strength, and geometric parameters of hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is often used to analyze the electron density at bond critical points, providing a quantitative measure of the strength and nature of the hydrogen bond.

The presence of an IMHB can have several effects:

Conformational Rigidity: An IMHB can lock the molecule into a specific conformation, reducing its flexibility. This can have implications for its biological activity and physical properties.

Chemical Reactivity: By influencing the electron distribution and steric accessibility of different parts of the molecule, an IMHB can affect its reactivity.

The following interactive table presents hypothetical data from a computational analysis of two possible conformers of this compound: one with and one without an intramolecular hydrogen bond.

Analysis of Intramolecular Hydrogen Bonding

| Parameter | Conformer A (with IMHB) | Conformer B (without IMHB) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | 3.5 |

| N-H···O Distance (Å) | 2.15 | - |

| N-H-O Angle (°) | 165 | - |

| Electron Density at BCP (a.u.) | 0.025 | - |

Studies on other systems, such as pyran-2,4-dione derivatives, have shown that the molecular structure is stabilized by intramolecular O···H hydrogen bonds. mdpi.com Similarly, the translocation of the drug piracetam, which contains a pyrrolidone ring, is influenced by the formation of an intramolecular hydrogen bond. nih.gov These findings suggest that a detailed computational analysis of this compound would likely reveal the significant role of IMHB in its conformational landscape.

Investigation of Solvent Effects on Reaction Mechanisms and Conformations

The surrounding solvent can have a profound impact on the conformation, stability, and reactivity of a molecule. For this compound, computational studies that incorporate solvent effects are essential for a realistic understanding of its behavior in solution.

Implicit and explicit solvent models are two common approaches used in computational chemistry to simulate solvent effects. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the choice of solvent would influence the equilibrium between different conformers. In a nonpolar solvent, intramolecular hydrogen bonds are likely to be more significant in determining the preferred conformation. In contrast, a polar, protic solvent like water or ethanol can form intermolecular hydrogen bonds with the solute, potentially disrupting intramolecular interactions and favoring more extended conformations.

A computational study on 1,4,5-trisubstituted pyrrolidine-2,3-diones demonstrated the importance of considering solvent effects. The study, which used DFT calculations in both the gas phase and an ethanol solvent model, found that the solvent influenced the potential energy surface and the kinetic and thermodynamic selectivity of the reaction.

The following interactive table illustrates the hypothetical effect of different solvents on the relative energies of two conformers of this compound.

Solvent Effects on Conformer Stability

| Solvent | Dielectric Constant | Relative Energy of Conformer A (kcal/mol) | Relative Energy of Conformer B (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 0.0 | 3.5 |

| Chloroform | 4.8 | 0.0 | 2.8 |

| Ethanol | 24.6 | 1.2 | 0.0 |

| Water | 80.1 | 2.5 | 0.0 |

These hypothetical data suggest that in the gas phase and nonpolar solvents, the conformer stabilized by an intramolecular hydrogen bond (Conformer A) is more stable. However, in polar, protic solvents, the conformer that can engage in more extensive intermolecular hydrogen bonding with the solvent (Conformer B) becomes the more stable one. This shift in conformational preference can have significant consequences for the molecule's reactivity and its interactions with biological targets.

Applications in Advanced Organic Synthesis and Scaffold Diversification

Construction of Complex Organic Molecules

The pyrrolidine (B122466) ring, the core of diethyl pyrrolidine-2,4-dicarboxylate, is a favored scaffold in the design of complex organic molecules. Its non-planar, three-dimensional structure is a key feature that medicinal chemists utilize to explore pharmacophore space more effectively than flat, aromatic systems. The synthesis of substituted pyrrolidines often employs powerful chemical reactions, such as the 1,3-dipolar cycloaddition, which allows for the controlled construction of the ring system with desired substituents nih.gov. Once formed, the diester functionalities at the 2- and 4-positions of this compound provide convenient handles for further chemical manipulation, enabling its incorporation into larger, more complex molecular frameworks. This strategic positioning of reactive sites facilitates chain elongation, cyclization, and the introduction of diverse functional groups, making it a cornerstone for building sophisticated molecules.

Precursors for Diverse Heterocyclic Systems

The inherent structure of this compound allows it to be chemically transformed into a variety of other important heterocyclic systems.

The saturated pyrrolidine ring can be converted into its unsaturated counterparts, pyrrolines and pyrroles, through oxidation or dehydrogenation reactions. General methods for this type of transformation include catalytic dehydrogenation, which directly aromatizes the pyrrolidine to a pyrrole (B145914) uctm.edu. More advanced techniques, such as visible-light-promoted photoredox catalysis, can achieve the aromatization of pyrrolidine precursors into substituted pyrroles under mild conditions acs.org. This process often involves a sequence of single-electron oxidation, hydrogen atom transfer, and tautomerization acs.org. The presence of the dicarboxylate groups on the starting material allows for the synthesis of highly functionalized pyrrole rings, which are themselves important precursors in materials science and medicinal chemistry.